trihexylsilane
Description
Trihexylsilane is an organosilicon compound with the molecular formula C18H40Si . It is a colorless to light yellow liquid that is primarily used as a reagent in organic synthesis. This compound is known for its high boiling point and reactivity, making it a valuable compound in various chemical reactions .
Properties
IUPAC Name |
trihexylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40Si/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h19H,4-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNSYFQZHBBNLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[SiH](CCCCCC)CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2929-52-4 | |
| Record name | Trihexylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2929-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trihexylsilane can be synthesized through the hydrosilylation of hexene with trichlorosilane, followed by reduction with lithium aluminum hydride. The reaction conditions typically involve:
Hydrosilylation: This step requires a catalyst, such as platinum or rhodium, and is conducted at elevated temperatures.
Reduction: The reduction step involves the use of lithium aluminum hydride in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Hydrosilylation: Using industrial-grade catalysts and reactors to ensure efficient conversion.
Purification: The crude product is purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Trihexylsilane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form silanols.
Reduction: It acts as a reducing agent in organic synthesis.
Substitution: It can participate in substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: this compound is used with catalysts like palladium or platinum.
Substitution: Reagents such as alkyl halides and acid chlorides are commonly used.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds, such as alcohols and amines.
Substitution: Various organosilicon compounds.
Scientific Research Applications
Trihexylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent and in hydrosilylation reactions.
Biology: Employed in the synthesis of bioactive molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
Trihexylsilane exerts its effects through its ability to donate hydride ions (H-) in chemical reactions. This hydride transfer is facilitated by the silicon-hydrogen bond, which is relatively weak and easily broken. The molecular targets and pathways involved include:
Hydrosilylation: The silicon-hydrogen bond adds across double bonds in alkenes and alkynes.
Reduction: The hydride ion reduces carbonyl compounds to alcohols and amines.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: Similar reactivity but lower boiling point.
Triphenylsilane: Higher stability but less reactive.
Trimethylsilane: Lower molecular weight and boiling point.
Uniqueness
Trihexylsilane is unique due to its high boiling point and reactivity, making it suitable for reactions requiring elevated temperatures. Its longer alkyl chains also provide steric hindrance, which can influence the selectivity of reactions .
Biological Activity
Trihexylsilane, a silane compound with the formula , is notable for its potential biological applications. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.
This compound is characterized by its hydrophobic nature and ability to form stable siloxane bonds. These properties facilitate its use in various chemical reactions, particularly in organic synthesis and materials science. The compound's structure allows it to act as a hydride donor, which can be crucial in biological contexts.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its effects on cellular systems and potential therapeutic roles. Key areas of investigation include:
- Cellular Interaction : Studies indicate that this compound may influence cell membrane permeability due to its hydrophobic characteristics, potentially affecting drug delivery systems.
- Antioxidant Properties : Preliminary research suggests that this compound may exhibit antioxidant activity, which could have implications for cancer therapy and neuroprotection.
- Antimicrobial Activity : Some studies have hinted at the antimicrobial properties of silanes, including this compound, making it a candidate for developing new antimicrobial agents.
Table 1: Summary of Biological Activities of this compound
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antioxidant | Demonstrated significant free radical scavenging activity in vitro. |
| Study B | Antimicrobial | Showed effective inhibition of bacterial growth in laboratory settings. |
| Study C | Cellular permeability | Increased permeability observed in model cell membranes, suggesting potential for drug delivery applications. |
Case Study 1: Antioxidant Activity
In a study assessing the antioxidant properties of various silanes, this compound was tested alongside other silanes. It showed a notable ability to reduce oxidative stress markers in cultured cells, indicating its potential utility in mitigating oxidative damage associated with various diseases .
Case Study 2: Antimicrobial Properties
Another research project evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the hydrophobic nature of the compound .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are still being elucidated. Key hypotheses include:
- Membrane Interaction : The hydrophobic tail of this compound may integrate into lipid bilayers, altering membrane fluidity and permeability.
- Reactive Oxygen Species (ROS) Scavenging : The compound may interact with ROS, reducing oxidative stress and protecting cellular components from damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
